N-(4-carbamoylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
Overview
Description
N-(4-carbamoylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is 331.18959167 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Analgesics and Anticancer Agents
Research has demonstrated the synthesis of various analgesics starting from 4-arylamino-4-piperdinecarboxylic acids, highlighting the compound's role in the development of potent analgesics. For instance, certain derivatives have been identified to possess significant analgesic potency, suggesting their potential application in pain management (Van Daele et al., 1976). Furthermore, a series of functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, indicating their usefulness in designing new anticancer agents (Kumar et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
Investigations into the piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) have led to the identification of N-phenyl piperidine analogs as active series against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. This research suggests the compound's application in developing treatments for HIV-1 (Tang et al., 2010).
Anti-angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized, showing significant anti-angiogenic and DNA cleavage activities. These findings highlight the compound's potential in anticancer therapy, particularly through anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Allosteric Modulation of CB1
Research on the allosteric modulation of the cannabinoid type 1 receptor (CB1) identified key structural requirements for indole-2-carboxamides to affect the binding affinity and cooperativity, offering insights into the development of CB1 allosteric modulators (Khurana et al., 2014).
Anti-acetylcholinesterase Activity
The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been explored for anti-acetylcholinesterase (anti-AChE) activity. These compounds could potentially be developed as antidementia agents, showing strong inhibitory effects on acetylcholinesterase, which is relevant for treatments targeting neurodegenerative diseases (Sugimoto et al., 1990).
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)17(24)21-10-4-5-13(11-21)16(23)20-14-8-6-12(7-9-14)15(19)22/h6-9,13H,4-5,10-11H2,1-3H3,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIQVVJEHVNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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